
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a pent-4-ene-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione typically involves the reaction of pyrrolidine with a suitable chlorinated precursor. One common method involves the use of 5,5-dichloropent-4-ene-1,3-dione as the starting material, which is then reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
科学研究应用
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Pyrrolizine: Another nitrogen-containing heterocycle with applications in drug discovery.
Uniqueness
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione is unique due to its specific structure, which combines a pyrrolidine ring with a chlorinated pent-4-ene-1,3-dione backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
85839-48-1 |
|---|---|
分子式 |
C9H11Cl2NO2 |
分子量 |
236.09 g/mol |
IUPAC 名称 |
5,5-dichloro-1-pyrrolidin-1-ylpent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H11Cl2NO2/c10-8(11)5-7(13)6-9(14)12-3-1-2-4-12/h5H,1-4,6H2 |
InChI 键 |
XQFJPIISAGVELJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC(=O)C=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)

![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)
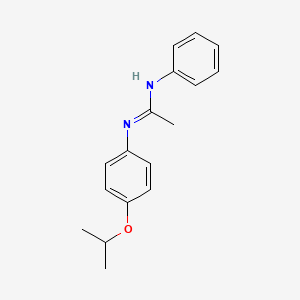
![4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14417794.png)
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
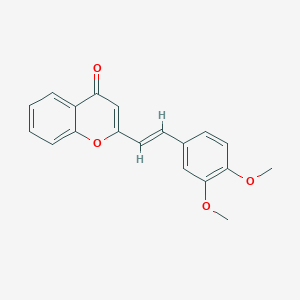
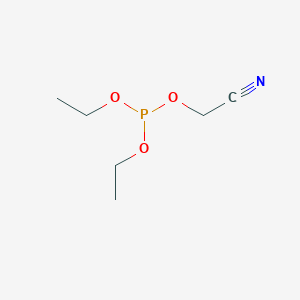
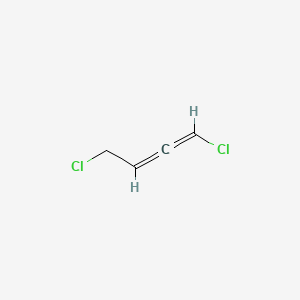
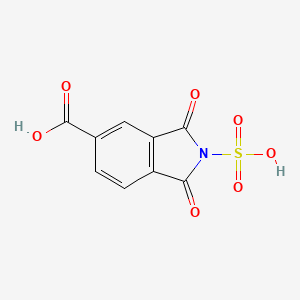
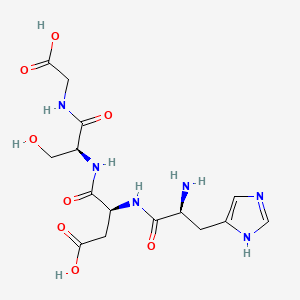
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
